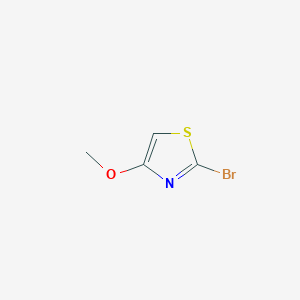

2-Bromo-4-methoxy-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c1-7-3-2-8-4(5)6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZSBVWESQQMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121583-56-9 | |

| Record name | 2-bromo-4-methoxy-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-methoxy-1,3-thiazole CAS 1121583-56-9 properties

Topic: 2-Bromo-4-methoxy-1,3-thiazole (CAS 1121583-56-9) Properties and Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Bromo-4-methoxy-1,3-thiazole (CAS 1121583-56-9) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by the presence of a reactive bromine handle at the C2 position and an electron-donating methoxy group at the C4 position, this scaffold offers unique electronic properties compared to its more common methyl- or unsubstituted analogues.

The C4-methoxy substituent increases the electron density of the thiazole ring, modulating the reactivity of the C2-bromine towards oxidative addition in cross-coupling reactions and activating the C5 position for electrophilic functionalization.[1] This guide details the physiochemical profile, synthetic accessibility, and reactivity paradigms necessary for utilizing this compound in high-value drug discovery campaigns.[2][3]

Chemical Profile & Physiochemical Properties[2][3][4][5][6]

The following data summarizes the core physical constants. Note that while specific experimental values for this exact isomer are sparse in open literature, values are derived from high-fidelity predictive models and close structural analogues (e.g., 2-bromo-4-methylthiazole).

Table 1: Physiochemical Specifications

| Property | Value / Description | Note |

| CAS Number | 1121583-56-9 | |

| IUPAC Name | 2-Bromo-4-methoxy-1,3-thiazole | |

| Molecular Formula | C₄H₄BrNOS | |

| Molecular Weight | 194.05 g/mol | |

| Appearance | Pale yellow to yellow liquid | Low-melting solid possible upon high purity isolation |

| Density | 1.65 ± 0.05 g/cm³ | Predicted based on halogenated thiazoles |

| Boiling Point | 225–230 °C (at 760 mmHg) | Predicted; likely distilled under reduced pressure |

| LogP | ~1.8 | Lipophilic, suitable for CNS-active drug design |

| Solubility | DMSO, DMF, DCM, Methanol | Poorly soluble in water |

| pKa (Conjugate Acid) | ~1.5–2.0 | N3 nitrogen is weakly basic due to aromaticity |

Synthetic Accessibility & Manufacturing

The synthesis of 2-bromo-4-methoxythiazole presents a regiochemical challenge. Unlike 2,4-dibromothiazole, where the C2 position is the most electrophilic and susceptible to nucleophilic attack (yielding 2-methoxy-4-bromothiazole), the target compound requires a strategy that installs the bromine at C2 after the methoxy group is established, or utilizes a specific cyclization precursor.

Primary Synthetic Strategy: The Sandmeyer Route

The most reliable laboratory-scale synthesis involves the construction of the thiazole ring followed by functional group interconversion.

-

Cyclization: Condensation of thiourea with 1-chloro-3-methoxypropan-2-one (or an equivalent

-halo- -

Diazotization-Bromination: The 2-amino intermediate undergoes a Sandmeyer reaction using copper(II) bromide and an organic nitrite (e.g., tert-butyl nitrite).

Alternative Route: Lithiation-Bromination

For high-purity applications starting from 4-methoxythiazole :

-

C2-Lithiation: Treatment of 4-methoxythiazole with n-butyllithium (n-BuLi) at -78 °C selectively deprotonates the C2 position (the most acidic proton on the ring).

-

Quench: Reaction with an electrophilic bromine source (e.g., CBr₄ or Br₂) yields the target.

Figure 1: Strategic synthetic pathways for accessing 2-Bromo-4-methoxy-1,3-thiazole. Method A is preferred for scale-up due to the stability of intermediates.

Reactivity Profile & Functionalization[1]

The core utility of CAS 1121583-56-9 lies in its orthogonal reactivity. The C2-Bromine is a "soft" electrophile ideal for transition-metal catalysis, while the C4-methoxy group activates the C5 position.

C2-Bromine: Cross-Coupling Reactions

The C2 position is highly activated for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi).

-

Electronic Effect: The C4-methoxy group is an Electron Donating Group (EDG). While EDGs typically deactivate aryl halides towards oxidative addition, the intrinsic electron-deficiency of the thiazole ring (C=N bond) ensures that the C2-Br bond remains sufficiently reactive.

-

Catalyst Selection: Electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are recommended to facilitate the oxidative addition step.

C5-Position: Electrophilic Aromatic Substitution (EAS)

The C4-methoxy group directs electrophiles to the C5 position.

-

Halogenation: Reaction with NBS or NIS readily yields 2-bromo-4-methoxy-5-halo-thiazoles.

-

Formylation: Vilsmeier-Haack conditions can install an aldehyde at C5, creating a fully substituted scaffold.

Figure 2: Reactivity map demonstrating the divergent functionalization pathways.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is validated for 2-bromothiazoles and optimized for the electron-rich 4-methoxy variant.

Objective: Synthesis of 2-(4-fluorophenyl)-4-methoxy-1,3-thiazole.

Reagents:

-

2-Bromo-4-methoxy-1,3-thiazole (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

-

Setup: Charge a microwave vial or pressure tube with the thiazole substrate, boronic acid, base, and catalyst.

-

Degassing: Seal the vessel and purge with Argon for 5 minutes. Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 90 °C for 4–12 hours. (Microwave irradiation: 100 °C for 30 mins).

-

Note: The C4-methoxy group may slightly retard the reaction compared to 2-bromo-4-nitrothiazole; ensure completion by TLC/LCMS before workup.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery[3][4][6][9][10]

The 2-bromo-4-methoxy-1,3-thiazole scaffold is a "privileged structure" intermediate.

-

Solubility Modulation: The methoxy group improves lipophilicity (LogP) compared to hydroxy analogues while avoiding the hydrogen bond donor capability, which can improve blood-brain barrier (BBB) permeability.

-

Metabolic Stability: Unlike a methyl group (susceptible to benzylic oxidation), the methoxy group is generally more metabolically robust, though O-demethylation is a potential clearance pathway.

-

Bioisosterism: The thiazole ring is a classic bioisostere for pyridine or oxazole rings, often used to improve potency in kinase inhibitors (e.g., Dasatinib analogues).

Safety & Handling (SDS Summary)

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Thiazoles can darken upon oxidation; protect from light.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

SynHet. (n.d.). 2-Bromo-4-methoxy-1,3-thiazole Properties and Catalog Data. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2-Bromo-4-methoxy-1,3-thiazole (CID 58107318). National Library of Medicine. Retrieved from

-

Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Chemistry – A European Journal.[4] (General reference for thiazole coupling regioselectivity).

-

Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole Safety Data Sheet. (Used as surrogate for safety data). Retrieved from

-

BenchChem. (n.d.).[1] Application Notes for Suzuki Coupling of Thiazole Derivatives. Retrieved from

Sources

Chemical structure and SMILES for 2-bromo-4-methoxythiazole

The following technical guide details the structural characteristics, synthesis, and reactivity of 2-bromo-4-methoxythiazole . This document is designed for medicinal chemists and process scientists, focusing on the compound's utility as a regiospecific building block in drug discovery.

Strategic Scaffolding for Heterocyclic Medicinal Chemistry

Compound Identity & Structural Analysis

2-Bromo-4-methoxythiazole is a bifunctionalized heterocyclic scaffold. Its utility stems from the orthogonal reactivity of the C2-bromide (electrophilic) and the C4-methoxy group (electron-donating/directing), allowing for precise sequential functionalization.

Chemical Identifiers

| Property | Data Specification |

| IUPAC Name | 2-Bromo-4-methoxy-1,3-thiazole |

| Common Name | 2-Bromo-4-methoxythiazole |

| CAS Registry Number | 1121583-56-9 |

| Molecular Formula | C₄H₄BrNOS |

| Molecular Weight | 194.05 g/mol |

| SMILES (Canonical) | COc1nc(Br)sc1 |

| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted) |

Structural Geometry & Electronic Profile

The thiazole ring is planar. The C2-position is naturally electron-deficient due to the inductive effects of the adjacent Sulfur (S1) and Nitrogen (N3) atoms.

-

C2-Bromine: Highly activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille) and nucleophilic aromatic substitution (SNAr).

-

C4-Methoxy: Acts as a π-donor. While it slightly deactivates the ring toward nucleophilic attack compared to the parent thiazole, it provides crucial solubility and hydrogen-bond accepting capability (via the oxygen lone pairs) in the final drug pharmacophore.

Synthesis & Manufacturing Protocols

Critical Regioselectivity Note: Direct bromination of 4-methoxythiazole or nucleophilic substitution of 2,4-dibromothiazole often yields the incorrect isomer or mixtures. The most reliable route utilizes a de novo ring construction or the Sandmeyer transformation of the corresponding amine to ensure regiospecificity.

Primary Synthetic Route: The Sandmeyer Approach

This protocol avoids the regioselectivity issues of direct halogenation by installing the C2-bromide from a defined amine precursor.

Precursor: 2-Amino-4-methoxythiazole (Synthesized via condensation of thiourea and methyl 4-chloro-3-oxobutanoate or O-methylation of 2-aminothiazol-4-one).

Step-by-Step Protocol

-

Diazotization:

-

Reagents: 2-Amino-4-methoxythiazole (1.0 eq), tert-Butyl nitrite (1.5 eq), Copper(II) bromide (CuBr₂, 1.2 eq).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).

-

-

Procedure:

-

Dissolve CuBr₂ in dry MeCN in a round-bottom flask under inert gas.

-

Add tert-butyl nitrite dropwise at 0°C.

-

Slowly add 2-amino-4-methoxythiazole (portion-wise) to control nitrogen evolution.

-

Allow the reaction to warm to RT and stir for 2–4 hours.

-

Mechanism: The amino group is converted to a diazonium species, which is immediately displaced by the bromide radical/anion via a radical-polar crossover mechanism (Sandmeyer type).

-

-

Work-up & Purification:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).

-

Yield Target: 60–75%.

-

Alternative Route: Regioselective SNAr (Low Yield Risk)

-

Reagent: Sodium Methoxide (NaOMe).[4]

-

Constraint: This reaction preferentially displaces the C2-bromide (the most electrophilic site), yielding 4-bromo-2-methoxythiazole (the wrong isomer).

-

Correction: To use this route, one must block C2 (e.g., with a silyl group), displace C4, and then halogenate C2. This is inefficient compared to the Sandmeyer route.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis logic and the divergent reactivity profile of the scaffold.

Caption: Figure 1 details the conversion of the amino-precursor to the bromo-scaffold and highlights the two primary sites for divergent chemical elaboration.

Reactivity Profile & Applications

C2-Functionalization (The Electrophile)

The C2-bromide is the primary handle for building complexity.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: Na₂CO₃ or K₃PO₄.

-

Note: The 4-methoxy group donates electron density, making the oxidative addition of Pd(0) slightly slower than in 2,4-dibromothiazole, but still highly efficient (>85% yields).

-

-

Buchwald-Hartwig Amination: Allows introduction of amine chains at C2.

C5-Functionalization (The Nucleophile/Acid)

The C5 position (adjacent to Sulfur) retains significant acidity.

-

C-H Activation/Lithiation: Treatment with n-BuLi or LDA at -78°C selectively deprotonates C5.

-

Electrophile Trapping: The resulting C5-lithio species can be trapped with aldehydes, iodine (I₂), or DMF (to form the aldehyde) without disturbing the C2-Br or C4-OMe (under controlled conditions).

Physicochemical Properties Data

| Property | Value | Relevance |

| LogP (Predicted) | ~1.8 | Lipophilicity suitable for CNS penetration or oral bioavailability. |

| TPSA | ~41 Ų | Good membrane permeability (Rule of 5 compliant). |

| H-Bond Acceptors | 3 (N, O, S) | Interaction points for protein binding pockets. |

| H-Bond Donors | 0 | No labile protons; chemically stable. |

References

-

Chemical Identity & CAS : Wonder-Chem Database. 2-bromo-4-methoxythiazole Product Page. Retrieved from .

-

Thiazole Reactivity & Synthesis : Bach, T. et al. (2002).[2] Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. Journal of Organic Chemistry. Retrieved from .

-

Sandmeyer Protocols in Thiazoles : General methods for conversion of 2-aminothiazoles to 2-bromothiazoles. Organic Chemistry Portal. Retrieved from .

-

Regioselectivity of 2,4-Dibromothiazole : Reactivity of thiazole derivatives with nucleophiles. ResearchGate. Retrieved from .

Sources

Methodological & Application

Application Note: Preparation of Grignard Reagents from 2-Bromo-4-methoxy-1,3-thiazole

Part 1: Executive Summary & Strategic Rationale

The preparation of heteroaryl Grignard reagents, particularly from electron-deficient scaffolds like 1,3-thiazoles, presents distinct challenges compared to carbocyclic aromatics. 2-Bromo-4-methoxy-1,3-thiazole combines a reactive C2-bromide with an electron-donating C4-methoxy group.

While the methoxy group provides some electronic stabilization, the 2-metallated thiazole species is prone to thermal decomposition (ring opening) and dimerization ("scrambling") if not handled under strictly controlled conditions.

The Challenge: Direct Insertion vs. Exchange

-

Direct Magnesium Insertion (Classical): Often sluggish for 2-bromothiazoles due to the passivation of the magnesium surface by the heteroatoms (N, S) and the electron-rich nature of the methoxy substituent, which reduces the electrophilicity of the C-Br bond required for initial electron transfer.

-

Halogen-Metal Exchange (Recommended): The use of Turbo Grignard (iPrMgCl[1]·LiCl) is the superior methodology. It allows for rapid, quantitative conversion at mild temperatures (0°C to Ambient), avoiding the thermal risks associated with refluxing unstable heteroaryl species.

Recommendation: This guide prioritizes the Knochel-Hauser Exchange Protocol (Method A) as the industry standard for reliability and yield. The Direct Insertion (Method B) is provided only as a contingency for bulk commodity synthesis where raw material cost outweighs operational risk.

Part 2: Chemical Mechanism & Pathway Analysis

Reaction Scheme

The transformation relies on the thermodynamic driving force of exchanging a less stable alkyl-Mg bond (isopropyl) for a more stable heteroaryl-Mg bond.

Figure 1: Mechanistic pathway for the formation of the thiazolyl Grignard via halogen-metal exchange.

Part 3: Detailed Experimental Protocols

Method A: Halogen-Metal Exchange (Gold Standard)

Best for: Discovery chemistry, high-value substrates, requiring >90% active species.

Materials & Stoichiometry

| Component | Equiv.[2][3][4][5] | Role | Specification |

| 2-Bromo-4-methoxy-1,3-thiazole | 1.0 | Substrate | Dry, <0.1% H₂O |

| iPrMgCl[2][6]·LiCl | 1.1 - 1.2 | Exchange Reagent | 1.3 M in THF (Commercial) |

| THF (Anhydrous) | [0.5 - 1.0 M] | Solvent | Distilled or SPS grade |

Step-by-Step Workflow

-

System Preparation:

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and N₂/Ar inlet.

-

Cool to room temperature under positive inert gas pressure.

-

-

Substrate Solubilization:

-

Charge the flask with 2-bromo-4-methoxy-1,3-thiazole (1.0 equiv).

-

Add anhydrous THF to achieve a concentration of 0.5 M to 1.0 M.

-

Critical: Stir for 5 minutes to ensure complete dissolution and oxygen displacement.

-

-

Exchange Reaction:

-

Cool the solution to 0 °C using an ice/water bath. (Note: While 2-bromothiazole exchanges at RT, the 4-methoxy derivative benefits from cooler initiation to prevent side reactions).

-

Add iPrMgCl[2][7][6]·LiCl (1.1 equiv) dropwise via syringe over 5–10 minutes. Maintain internal temperature < 5 °C.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (23 °C) .

-

-

Maturation:

-

Stir at RT for 30 to 60 minutes .

-

Checkpoint: The solution typically turns from colorless/pale yellow to a darker amber/brown. This is normal.

-

-

Validation (Titration):

-

Withdraw a 0.5 mL aliquot and quench with I₂ in THF. Analyze by GC-MS or LC-MS.

-

Success Criteria: >95% conversion of starting bromide to the 2-iodo-4-methoxythiazole derivative (indicating successful Grignard formation).

-

Method B: Direct Magnesium Insertion (Alternative)

Best for: Large-scale commodity production where iPrMgCl·LiCl costs are prohibitive.

Warning: This method requires "Rieke-like" activated magnesium or aggressive chemical activation.

-

Activation:

-

Charge Mg turnings (1.5 equiv) into a dry flask.

-

Mechanical Activation: Stir dry turnings vigorously overnight under Ar to expose fresh metal.

-

Chemical Activation: Add THF (minimal volume) and 1-2 drops of 1,2-dibromoethane (DBE). Heat to reflux until ethylene bubbling is observed.

-

-

Addition:

-

Dissolve 2-bromo-4-methoxy-1,3-thiazole in THF (1.0 M).

-

Add 10% of the solution to the activated Mg. Heat to mild reflux (65 °C) to initiate.

-

Troubleshooting: If no initiation (exotherm/color change) occurs after 10 mins, add DIBAL-H (1 mol%) as a soluble activator.

-

-

Completion:

-

Once initiated, add the remaining substrate dropwise to maintain gentle reflux.

-

Reflux for 1–2 hours.[5]

-

Risk: High thermal stress may degrade the thiazole ring. Yields are typically 60–75% compared to >90% with Method A.

-

Part 4: Analytical & Quality Control

Standard Titration Protocol (Knochel Method) Do not rely on color changes. Quantify the active species concentration before use.

-

Reagent: Weigh accurately ~100 mg of Iodine (I₂) into a dry vial.

-

Solvation: Dissolve I₂ in 2 mL of dry THF.

-

Titration:

-

Add the Grignard solution dropwise via a tared syringe to the I₂ solution at 0 °C.

-

Endpoint: The solution transitions from dark violet to colorless (or persistent light yellow).

-

-

Calculation:

Part 5: Troubleshooting & Safety Guide

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Moisture in THF or Old Reagent | Retitrate iPrMgCl·LiCl source.[2][3][7][6] Ensure THF <50 ppm H₂O. |

| Dimer Formation (Bi-thiazole) | Temperature too high | Keep exchange at 0°C -> RT. Do not heat above 25°C. |

| Precipitation | Solubility limit reached | Add dry THF to dilute. Thiazolyl Grignards are generally soluble in THF/LiCl systems. |

| No Reaction (Method B) | Mg Surface Passivation | Use Method A. If Method B is mandatory, use Rieke Mg or DIBAL-H activation. |

Safety Profile

-

Thiazoles: Often possess potent biological activity and distinct sulfur odors. Handle in a fume hood.

-

Grignard Reagents: Pyrophoric or highly flammable. Never expose to air/water.

-

Quenching: Exothermic.[8] Quench excess reagent with saturated NH₄Cl(aq) at 0 °C.

Part 6: Visualization of Workflow

Figure 2: Operational workflow for the preparation of (4-methoxy-1,3-thiazol-2-yl)magnesium chloride.

References

-

Foundational Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][3][6] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

-

Thiazole Reactivity & Stability: Metzger, J. V. (Ed.).[9][10] (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (General reference for thiazole lability).

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. adichemistry.com [adichemistry.com]

- 5. rsc.org [rsc.org]

- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. youtube.com [youtube.com]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield in Suzuki coupling of 2-bromo-4-methoxythiazole

Subject: Technical Guide for Improving Yield in Suzuki Coupling of 2-bromo-4-methoxythiazole Ticket ID: THC-2B4M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive" Substrate

You are likely here because your coupling of 2-bromo-4-methoxythiazole is stalling, yielding <40%, or producing the reduced byproduct (4-methoxythiazole).

This substrate presents a "perfect storm" of conflicting electronic effects. The thiazole ring is electron-deficient, typically facilitating oxidative addition. However, the 4-methoxy group is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring, strengthening the C2-Br bond and making oxidative addition significantly more difficult than in unsubstituted 2-bromothiazole. Furthermore, the basic nitrogen (N3) and sulfur (S1) atoms are potent catalyst poisons that can displace labile ligands like triphenylphosphine.

This guide moves beyond standard "screening" and provides a mechanistic blueprint to solve these specific failure modes.

Module 1: The Engine (Catalyst & Ligand Selection)

The Problem: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often fail here. The phosphine ligands are too labile and are displaced by the thiazole nitrogen, leading to catalyst death (formation of inactive Pd-thiazole aggregates). Additionally, they lack the electron-donating power to force oxidative addition on the methoxy-deactivated C2-Br bond.

The Solution: Use Bulky, Electron-Rich Ligands or Pre-formed Palladacycles .

Recommended Systems

| Catalyst System | Role/Mechanism | When to Use |

| Pd(dppf)Cl₂ · DCM | The Workhorse. The bidentate ferrocenyl ligand creates a wide bite angle and resists displacement by the thiazole nitrogen. | First Line of Defense. Good for standard aryl boronic acids. |

| XPhos Pd G3 / G4 | The Heavy Lifter. The bulky biaryl ligand (XPhos) facilitates oxidative addition on the deactivated C-Br bond and prevents N-coordination. | Low Conversion. Use if starting material remains unconsumed.[1] |

| Pd-PEPPSI-IPr | The Stabilizer. N-Heterocyclic Carbene (NHC) ligands are extremely tightly bound, rendering the catalyst immune to thiazole poisoning. | High Temperature. If reaction requires >100°C. |

Technical Insight: Why XPhos?

The 4-methoxy group increases the energy barrier for oxidative addition. XPhos is highly electron-rich, making the Pd(0) center more nucleophilic, which lowers this barrier. Its bulk (isopropyl groups) creates a "protective shell" that physically blocks the thiazole nitrogen from binding to the palladium center [1].

Module 2: The Leak (Stopping Protodebromination)

The Problem: You observe the formation of 4-methoxythiazole (mass = M-Br+H). Cause: This is Protodebromination . It competes with Transmetalation. If the boronic acid transmetalation is slow (due to sterics or low solubility), the Pd(II)-Aryl intermediate will react with water or the solvent to scavenge a proton.

Mechanism of Failure vs. Success

The following diagram illustrates the kinetic competition between the desired coupling and the reduction pathway.

Figure 1: Kinetic competition between the desired Suzuki cycle (Green) and the Protodebromination trap (Red).

Troubleshooting Protocol

-

Switch Solvent: Move from Dioxane/H₂O to Anhydrous Toluene or DMF .

-

Change Base: Switch from aqueous Na₂CO₃ to Anhydrous K₃PO₄ . The phosphate base is soluble enough in organic media to drive the reaction without adding water, shutting down the proton source [2].

-

Boost Boronate: Increase boronic acid equivalents to 1.5 - 2.0 equiv . This increases the rate of transmetalation (

) relative to protonolysis (

Module 3: Experimental Protocol (Self-Validating)

This protocol uses Pd-XPhos G3 and Anhydrous K₃PO₄ to address both the electronic deactivation and the protodebromination risks.

Materials

-

Substrate: 2-bromo-4-methoxythiazole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)[2]

-

Catalyst: XPhos Pd G3 (2–3 mol%)

-

Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous) or Toluene (for higher temp)

Step-by-Step Methodology

-

Charge Solids: In a glovebox or under active Nitrogen flow, add the thiazole, boronic acid, K₃PO₄, and XPhos Pd G3 to a reaction vial equipped with a magnetic stir bar.

-

Why? Pre-mixing solids ensures the catalyst isn't exposed to solution-phase oxygen before the reaction starts.

-

-

Degas Solvent: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid, wasting your reagent.

-

-

Initiate: Add solvent via syringe through the septum. Concentration should be 0.1 M to 0.2 M .

-

Heat: Place in a pre-heated block at 80°C .

-

Note: If using Toluene, you can go to 100°C.

-

-

Monitor (The Checkpoint): Check LCMS at 1 hour.

-

Scenario A: Product forms, SM consumed. -> Continue.

-

Scenario B: SM remains, no byproduct. -> Raise temp to 100°C.

-

Scenario C: Reduced product (M-Br+H) appears. -> Stop. Your solvent is wet. Repeat with fresh anhydrous solvent and molecular sieves.

-

Module 4: Troubleshooting FAQ

Q: I see significant homocoupling of my boronic acid. What is happening? A: This is usually an Oxygen issue.[3] Pd(II) can act as an oxidant in the presence of O₂, coupling two boronic acids.

-

Fix: Degas more rigorously (freeze-pump-thaw is best). Add the boronic acid in two portions (0.8 equiv at start, 0.7 equiv after 1 hour).

Q: Can I use Pd(PPh₃)₄ if I don't have XPhos? A: Only if you add CuI (10 mol%) as a co-catalyst. This is a modified "Liebeskind-Srogl" type condition. The Copper scavenges the thiazole, preventing it from poisoning the Palladium. However, yields are generally lower than with G3 catalysts [3].

Q: The reaction works but the methoxy group is cleaving (forming the hydroxy-thiazole). A: You are likely using a Lewis Acidic cation (like Lithium) or too high a temperature with a carbonate base.

-

Fix: Switch to CsF (Cesium Fluoride) in Dioxane at 80°C. Fluoride-mediated transmetalation is milder and avoids harsh basic hydrolysis.

Workflow Visualization

Follow this decision tree to optimize your specific outcome.

Figure 2: Diagnostic logic for optimizing thiazole coupling yields.

References

-

BenchChem. (2025).[1][2][3] Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. Retrieved from

-

Organic Chemistry Portal. (2020). Suzuki Coupling: Mechanism and Optimization. Retrieved from

-

National Institutes of Health (NIH). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. Retrieved from

-

Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from

Sources

Preventing debromination side reactions in thiazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination Side Reactions

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is dedicated to a persistent and often frustrating issue in heterocyclic chemistry: the unwanted debromination side reaction during thiazole synthesis, particularly in the context of the Hantzsch reaction.

The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thioamide, is elegant in its simplicity but can be plagued by side reactions that lower yields and complicate purification.[1][2] Chief among these is the reversion of the α-bromoketone starting material to its parent ketone, a process known as debromination. This guide provides a structured, question-and-answer-based approach to diagnose, troubleshoot, and ultimately prevent this value-destroying side reaction.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of my starting ketone in the crude reaction mixture. What is causing this debromination?

This is a classic problem rooted in the instability of the α-bromoketone starting material. The presence of the electron-withdrawing carbonyl group and the bromine atom makes the adjacent α-hydrogen acidic.[3] This acidity is the primary driver of the debromination side reaction.

Causality: The reaction proceeds through two competing pathways, as illustrated below. In the presence of a base (even weak or trace bases), the acidic α-hydrogen can be abstracted. The resulting carbanion or enolate can then eliminate the bromide ion, reverting to the parent ketone. This process is essentially a dehydrobromination reaction.[4][5] Factors that promote this pathway over the desired reaction with the thioamide include:

-

Excessively Basic Conditions: Strong or sterically hindered bases can preferentially abstract the α-proton, leading to elimination.

-

Elevated Temperatures: Higher temperatures can provide the activation energy needed for the elimination pathway, especially if the initial nucleophilic attack by the thioamide is slow.

-

Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the transition state of the elimination reaction.

-

Degraded Starting Material: α-bromoketones can decompose upon storage, especially if exposed to light, moisture, or trace acidity/basicity, generating the parent ketone even before the reaction begins.[6]

Q2: My α-bromoketone starting material is freshly prepared, but I still see significant debromination. How can I adjust my reaction conditions?

Even with pure starting materials, the reaction environment is critical. The key is to favor the kinetics of the nucleophilic substitution by the thioamide over the elimination pathway.

Expert Advice & Troubleshooting:

-

pH Control is Paramount: While the Hantzsch synthesis is often performed under neutral or slightly basic conditions, the choice of base is crucial.[1] Avoid strong, non-nucleophilic bases like DBU or potassium tert-butoxide, which are designed to promote elimination. Instead, use a mild, non-nucleophilic base or a proton sponge to neutralize the HBr formed during the reaction without promoting elimination. Sodium bicarbonate or diisopropylethylamine (DIPEA) are often better choices.

-

Temperature Management: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or LC-MS. Only increase the temperature if the reaction is sluggish. Running the reaction at the lowest effective temperature will minimize the energy available for the competing elimination side reaction.[6]

-

Solvent Selection: While polar solvents are often necessary to dissolve the reactants, consider less polar options if debromination is severe. A switch from DMF to a solvent like ethanol, methanol, or even a mixed solvent system (e.g., ethanol/water) can alter the reaction kinetics in your favor.[7][8]

-

Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the thioamide can help ensure the α-bromoketone is consumed by the desired pathway more rapidly.[7]

The following table summarizes the qualitative effects of key parameters on the desired reaction versus the debromination side reaction.

| Parameter | To Favor Thiazole Formation | To Minimize Debromination | Rationale |

| Base | Mild Base (e.g., NaHCO₃) | Avoid Strong/Bulky Bases (e.g., DBU) | Strong bases preferentially abstract the acidic α-proton, driving elimination.[4] |

| Temperature | Lowest Effective Temperature | Avoid High Temperatures | Debromination often has a higher activation energy than the initial Sₙ2 step. |

| Solvent | Protic Solvents (e.g., EtOH) | Use Less Polar Solvents if Possible | Protic solvents can stabilize the thioamide nucleophile. Highly polar aprotic solvents may favor elimination. |

| Concentration | Higher Concentration | Higher Concentration | Increased concentration of the thioamide can accelerate the bimolecular reaction. |

Q3: Are there alternative synthetic strategies to circumvent the instability of α-bromoketones?

Yes. If isolating and using the α-bromoketone proves consistently problematic, you can generate it in situ. This strategy avoids the need to purify and store the unstable intermediate, feeding it directly into the reaction with the thioamide as it is formed.

Advanced Strategy: In Situ Bromination and Cyclization

This one-pot, multi-component approach involves reacting the parent ketone, a brominating agent, and the thioamide together.[9]

Mechanism Insight: The reaction is typically performed under acidic conditions, which catalyze the formation of an enol intermediate from the starting ketone.[5][10] This enol then acts as the nucleophile, attacking the brominating agent (e.g., N-Bromosuccinimide - NBS) to form the α-bromoketone. The thioamide, present in the same pot, then immediately traps this intermediate to form the thiazole.

Troubleshooting and Experimental Protocols

Problem: Persistent Debromination Byproduct

Use this decision tree to diagnose the potential source of your debromination issue.

Protocol 1: Purification and Storage of α-Bromoketones

This protocol is essential for ensuring the integrity of your starting material, a critical first step in preventing side reactions.[11]

Objective: To remove acidic impurities (HBr) and the parent ketone from the α-bromoketone starting material.

Materials:

-

Crude α-bromoketone

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Activated carbon (optional, for colored impurities)

-

Hexanes or pentane (for recrystallization)

Procedure:

-

Dissolution: Dissolve the crude α-bromoketone in a suitable organic solvent (e.g., diethyl ether).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash carefully with cold, saturated NaHCO₃ solution to neutralize any residual HBr. Caution: CO₂ evolution may occur. Vent the funnel frequently.

-

Brine Wash: Wash the organic layer with brine to remove excess water.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, stir for 5-10 minutes, and filter through a pad of celite.

-

Solvent Removal: Remove the solvent under reduced pressure at low temperature (< 30 °C).

-

Recrystallization: Recrystallize the resulting solid from a minimal amount of a non-polar solvent like hexanes.

-

Storage: Store the purified, dry solid in a sealed container under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C) and protected from light.

Protocol 2: Optimized Hantzsch Synthesis with pH Control

This protocol is designed to favor the desired condensation reaction while minimizing base-induced elimination.

Objective: To synthesize a 2,4-disubstituted thiazole while minimizing the formation of the debrominated ketone byproduct.

Materials:

-

Purified α-bromoketone (1.0 eq)

-

Thioamide (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (1.5 eq)

-

Ethanol (or other suitable protic solvent)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert atmosphere), add the thioamide and sodium bicarbonate.

-

Solvent Addition: Add anhydrous ethanol to create a suspension.

-

Reactant Addition: While stirring at room temperature, add a solution of the purified α-bromoketone in a small amount of ethanol dropwise over 10-15 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 30 minutes.

-

Heating (If Necessary): If the reaction is incomplete after 2-3 hours, gently heat the mixture to a reflux of 40-50 °C. Continue to monitor until the α-bromoketone is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts.

-

Isolation: Reduce the volume of the filtrate under reduced pressure. The product may precipitate. If not, add the concentrated solution to cold water to induce precipitation.[8]

-

Purification: Collect the crude solid by filtration and purify by recrystallization or column chromatography.

References

- BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem Technical Support.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.

- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

-

ResearchGate. (2017). Request PDF: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

ResearchGate. (2007). Request PDF: α,α-Dibromoketones: A Superior Alternative to α-Bromoketones in Hantzsch Thiazole Synthesis. [Link]

- BenchChem. (2025). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. BenchChem Technical Support.

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

- BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support.

-

MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. [Link]

-

OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

-

LookChem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

-

Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]

-

ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

IJARSCT. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

-

ResearchGate. (n.d.). One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation and their antifungal evaluation. [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

-

Journal of Pharmaceutical Research International. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

YouTube. (2019). synthesis of thiazoles. [Link]

-

PMC. (n.d.). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. [Link]

-

ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones. [Link]

-

University of Central Florida. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. [Link]

-

PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. [Link]

-

PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

-

Figshare. (2023). New methods for the rapid synthesis of thiazoles. [Link]

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

-

PMC. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

-

University of Saskatchewan. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. physics.emu.edu.tr [physics.emu.edu.tr]

Overcoming catalyst poisoning in thiazole cross-coupling reactions

Ticket ID: THZ-CC-404 | Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Root Cause Analysis

User Issue: Reaction stalling, low conversion, or complete catalyst deactivation during thiazole cross-coupling (Suzuki, Negishi, or C-H Activation).

Technical Analysis: Thiazoles present a "perfect storm" for palladium catalysts. The primary failure mode is Heteroatom Catalyst Poisoning , specifically competitive coordination.

-

The N-Trap: The thiazole nitrogen lone pair is a potent

-donor. It binds to the electrophilic Pd(II) center, displacing phosphine ligands and forming a stable, catalytically inactive "dead-end" complex. -

The C2-Instability: The C2 proton is acidic (

), leading to premature deprotonation and protodeboronation in Suzuki couplings.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the poisoning pathway.

Figure 1: Mechanism of Catalyst Poisoning.[1] The thiazole nitrogen competes with the aryl halide for the Pd center. If steric bulk is insufficient, the poisoning pathway (Red) dominates.

Protocol Optimization Modules

Module A: Suzuki-Miyaura Coupling (The Gold Standard)

Applicability: General synthesis, scale-up.[2] The Fix: Use Buchwald Precatalysts (Gen 3/4) with bulky biarylphosphine ligands. The steric bulk of ligands like XPhos or RuPhos physically blocks the thiazole nitrogen from coordinating to the palladium center.

Optimized Protocol (Self-Validating)

-

Catalyst: XPhos Pd G4 (or RuPhos Pd G4 for secondary amines).

-

Loading: 1.0 – 2.0 mol%.

-

Base:

(0.5 M aqueous). -

Solvent: THF or 1,4-Dioxane.

| Parameter | Standard Condition | Optimized Thiazole Condition | Rationale |

| Pd Source | XPhos Pd G4 | Pre-formed active species; bulky ligand prevents N-poisoning. | |

| Base | Buffers pH to minimize protodeboronation of thiazole boronates. | ||

| Temperature | Lower temp reduces catalyst decomposition rates. |

Step-by-Step Workflow:

-

Charge: Add Aryl Halide (1.0 equiv), Thiazole Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv) to a vial.

-

Inert: Seal and purge with Argon for 3 cycles.

-

Solvent: Add degassed THF (

concentration relative to halide). -

Activate: Add degassed

(2.0 equiv). -

Monitor: Stir vigorously at

.-

Validation Check: Take an aliquot at

min. If LCMS shows <5% conversion, increase temp to

-

Module B: Negishi Coupling (The Backup)

Applicability: When boronic acids are unstable or unavailable. The Fix: Thiazolyl-zinc reagents are more stable than their boronic acid counterparts, but they can form hetero-bimetallic (Pd-Zn) resting states that slow catalysis.

Optimized Protocol

-

Catalyst:

or PepPSI-IPr . -

Additive: LiBr (Lithium Bromide) or TEP (Triethylphosphite).

Step-by-Step Workflow:

-

Zincate Formation: Generate thiazolyl-zinc bromide via Knochel’s procedure (using

). -

Catalyst Prep: In a separate vessel, mix Aryl Bromide and Pd-PepPSI-IPr (2 mol%) in THF.

-

Addition: Add the zincate solution to the catalyst mixture dropwise over 30 minutes.

-

Why? Keeping the concentration of the organozinc low relative to the catalyst prevents the formation of unreactive Zinc-ate complexes.

-

-

Run: Heat to

.

Module C: C-H Activation (The Atom-Economic Route)

Applicability: Direct functionalization of thiazole C2 or C5. The Fix: The CMD (Concerted Metallation-Deprotonation) mechanism requires a carboxylate shuttle.

Optimized Protocol

-

Catalyst:

(5 mol%). -

Ligand:

(5 mol%). -

Co-Catalyst/Solvent: Pivalic Acid (PivOH) .[3]

-

Base:

.

Mechanism Visualization (CMD Pathway):

Figure 2: The Role of Pivalic Acid.[3] PivO- acts as an intramolecular base, lowering the energy barrier for C-H bond cleavage at the thiazole C2/C5 position.

Advanced Troubleshooting (FAQs)

Q1: My thiazole boronic acid disappears, but no product forms. (Error: Protodeboronation)

-

Diagnosis: Thiazole-2-boronic acids are notoriously unstable and hydrolyze rapidly in aqueous base.

-

Solution:

-

Switch to MIDA Boronates . These slow-release reagents protect the boron atom until the exact moment of coupling.

-

Use anhydrous conditions : Switch base to

or

-

Q2: The reaction turns black immediately and stalls.

-

Diagnosis: "Pd-Black" formation.[4] The catalyst is aggregating and precipitating out of solution because the oxidative addition is too slow or the ligand has dissociated.

-

Solution:

-

Increase Ligand:Pd ratio to 2:1.

-

Switch to XPhos Pd G3/G4 . The precatalyst scaffold ensures a 1:1 Pd:Ligand ratio is perfectly maintained upon activation.

-

Q3: Can I couple at the C4 position if C2 is open?

-

Diagnosis: Regioselectivity issue. C2 is more acidic and reactive toward C-H activation; C5 is electronically distinct.

-

Solution: You must block C2. Use a C2-TMS (Trimethylsilyl) protecting group. It is stable under Suzuki conditions but can be removed later.

References

-

Buchwald Precatalysts (G3/G4)

-

Thiazole C-H Activation (CMD Mechanism)

-

Negishi Coupling Optimization

-

MIDA Boronates

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-4-methoxythiazole

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated heterocycles, in particular, are mainstays in the construction of complex molecular architectures due to their accessibility and versatile reactivity in cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-bromo-4-methoxythiazole and 2-chloro-4-methoxythiazole. This analysis is grounded in fundamental chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic strategies.

At a Glance: Key Differences in Reactivity

The primary differentiator between 2-bromo- and 2-chloro-4-methoxythiazole lies in the inherent properties of the carbon-halogen bond. This distinction most prominently manifests in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

| Feature | 2-Bromo-4-methoxythiazole | 2-Chloro-4-methoxythiazole |

| Primary Reaction Class | Palladium-Catalyzed Cross-Coupling | Palladium-Catalyzed Cross-Coupling |

| Relative Reactivity | Higher | Lower |

| Key Influencing Factor | Weaker C-Br bond | Stronger C-Cl bond |

| Typical Reaction Conditions | Milder temperatures, lower catalyst loading | Harsher temperatures, higher catalyst loading, specialized ligands |

The Decisive Factor: The Carbon-Halogen Bond

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity is C-I > C-Br > C-Cl.[1] This is a direct consequence of the bond dissociation energies (BDEs), with the C-Br bond being weaker and therefore more readily cleaved in the oxidative addition step of the catalytic cycle.

The C-Cl bond has a higher bond dissociation energy (approximately 328 kJ/mol) compared to the C-Br bond (approximately 276 kJ/mol).[2] This means more energy is required to break the C-Cl bond, making 2-chloro-4-methoxythiazole inherently less reactive in reactions where the cleavage of this bond is the rate-determining step. Specifically, theoretical calculations have shown that C-Cl bond dissociation energies are, on average, about 7.55 kcal/mol higher than C-Br BDEs in heterocyclic systems.[3]

The electron-donating methoxy group at the 4-position of the thiazole ring increases the electron density of the ring system.[4] While this can influence the overall electronic properties of the molecule, the dominant factor in the reactivity of these specific 2-halo derivatives in cross-coupling reactions remains the strength of the carbon-halogen bond.

Comparative Performance in Key Cross-Coupling Reactions

The difference in reactivity between the bromo and chloro analogs becomes evident when examining their performance in widely used synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[5][6][7] In this reaction, the higher reactivity of the C-Br bond in 2-bromo-4-methoxythiazole allows for more facile oxidative addition of the palladium catalyst. This often translates to milder reaction conditions, such as lower temperatures and reduced catalyst loadings, to achieve high yields.

Conversely, the stronger C-Cl bond in 2-chloro-4-methoxythiazole necessitates more forcing conditions.[5] This can include higher reaction temperatures, increased catalyst and ligand concentrations, and the use of more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu-type ligands) to promote the challenging oxidative addition step.[8]

Illustrative Reaction Conditions:

| Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromo-4-methoxythiazole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 |

| 2-Chloro-4-methoxythiazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-120 |

This data is illustrative and based on typical conditions for similar heteroaryl halides.

Stille Coupling

The Stille reaction, which couples organostannanes with organic halides, is another important C-C bond-forming reaction.[9][10] Similar to the Suzuki coupling, the reactivity of 2-halothiazoles in the Stille reaction is dependent on the nature of the halogen. Studies on halothiazoles have demonstrated their utility in Stille reactions for the synthesis of 2-hetarylthiazoles, which are valuable building blocks in medicinal chemistry.[11][12][13] The general principles of C-X bond reactivity hold true here as well, with the bromo derivative being the more reactive partner.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[14][15][16] The general order of reactivity for aryl halides in this reaction is typically Ar-I > Ar-Br > Ar-Cl.[17] Consequently, 2-bromo-4-methoxythiazole is expected to undergo amination under milder conditions compared to its chloro counterpart. The coupling of aryl chlorides often requires more specialized and sterically demanding ligands to achieve efficient catalysis.[18]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, the following are generalized, yet detailed, experimental protocols for a Suzuki-Miyaura coupling reaction with both 2-bromo- and 2-chloro-4-methoxythiazole. These protocols are designed to be self-validating by highlighting the necessary adjustments in reaction conditions to accommodate the differing reactivities.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxythiazole

This protocol outlines a standard procedure for the coupling of the more reactive bromo-substrate.

Materials:

-

2-Bromo-4-methoxythiazole

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

2M Aqueous Na₂CO₃ (3 equivalents)

-

Toluene

-

Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source

Procedure:

-

To a round-bottom flask, add 2-bromo-4-methoxythiazole (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add toluene, followed by the 2M aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-4-methoxythiazole

This protocol illustrates the more demanding conditions required for the less reactive chloro-substrate.

Materials:

-

2-Chloro-4-methoxythiazole

-

Arylboronic acid (1.5 equivalents)

-

Pd₂(dba)₃ (0.025 equivalents)

-

XPhos (or a similar bulky phosphine ligand) (0.06 equivalents)

-

K₃PO₄ (3 equivalents)

-

Anhydrous dioxane

-

Schlenk flask, condenser, magnetic stirrer, and argon source

Procedure:

-

To a Schlenk flask, add 2-chloro-4-methoxythiazole (1 equivalent), the arylboronic acid (1.5 equivalents), K₃PO₄ (3 equivalents), Pd₂(dba)₃ (0.025 equivalents), and XPhos (0.06 equivalents).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanistic Difference

The critical step differentiating the reactivity of the two substrates is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a workflow for the experimental setup.

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Strategic Recommendations

The choice between 2-bromo- and 2-chloro-4-methoxythiazole is a strategic one that should be guided by the specific demands of your synthetic route.

Choose 2-Bromo-4-methoxythiazole when:

-

Milder reaction conditions are a priority.

-

You are working with sensitive functional groups that may not tolerate high temperatures.

-

A faster reaction time and potentially lower catalyst loading are desirable.

Choose 2-Chloro-4-methoxythiazole when:

-

Cost is a primary concern, as chloro-analogs are often less expensive.

-

You are performing a sequential cross-coupling where the differential reactivity of a bromo and a chloro substituent on the same molecule is being exploited.

-

Your synthetic design can accommodate more forcing reaction conditions and the use of specialized catalyst systems.

By understanding the fundamental principles of reactivity and the practical implications for reaction setup, researchers can strategically select the optimal building block to achieve their synthetic goals efficiently and effectively.

References

-

Tarasenko, D. O., & Kotliar, V. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17–22. [Link]

-

ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]

-

Doddi, G., Illuminati, G., & Stegel, F. (1973). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. The Journal of Organic Chemistry, 38(18), 1918–1921. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Gale, D. J., et al. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(15), 6512–6525. [Link]

-

JNAS. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Retrieved from [Link]

-

Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

-

Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. [Link]

-

Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

National Center for Biotechnology Information. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

Heterocycles. (2011). UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

-

PubMed. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. [Link]

-

Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

National Center for Biotechnology Information. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

ResearchGate. (2005). Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

-

ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

-

MDPI. (2019). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. researchgate.net [researchgate.net]

- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 18. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comparative Guide to HPLC Retention Time Standards for 2-Bromo-4-Methoxythiazole Analysis

In the landscape of pharmaceutical research and drug development, the precise and accurate analysis of novel chemical entities is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of these compounds.[1][2] A critical parameter in HPLC is the retention time, which serves as a qualitative identifier for a specific analyte under a defined set of chromatographic conditions. Establishing a reliable retention time standard is therefore essential for method validation, routine quality control, and ensuring the consistency of analytical results.[3][4]

This guide provides a comprehensive overview of considerations for establishing and utilizing HPLC retention time standards for the analysis of 2-bromo-4-methoxythiazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of chromatographic separation for this molecule, propose a robust HPLC method, and compare its expected chromatographic behavior with potential alternative standards.

The Significance of Retention Time Standards

An analytical standard is a substance of known purity and concentration used to calibrate instruments and validate analytical methods.[4] In HPLC, a retention time standard provides a reference point for the elution of the target analyte. This is crucial for:

-

Peak Identification: Confirming the identity of the 2-bromo-4-methoxythiazole peak in a chromatogram, especially in complex matrices.

-

Method Robustness: Assessing the stability and reproducibility of the HPLC method over time and across different instruments and laboratories.[3][5]

-

System Suitability: Ensuring the chromatographic system is performing adequately before sample analysis.[6]

Physicochemical Properties and Expected Chromatographic Behavior of 2-Bromo-4-Methoxythiazole

-

Polarity: The thiazole ring, containing both nitrogen and sulfur heteroatoms, imparts a degree of polarity. The methoxy group is also polar. The bromine atom is less polar. Overall, 2-bromo-4-methoxythiazole is expected to be a moderately polar compound. This makes it well-suited for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[1][5]

-

Solubility: The compound's polarity suggests it will be soluble in common organic solvents used in HPLC mobile phases, such as acetonitrile and methanol.[5] The choice of solvent can significantly impact peak shape and retention.

-

UV Absorbance: The thiazole ring is a chromophore, meaning it will absorb ultraviolet (UV) light. This allows for detection using a UV-Vis or Photodiode Array (PDA) detector, common in HPLC systems.[7] A preliminary UV scan would be necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[5]

Based on these properties, a reversed-phase HPLC method is the logical starting point for the analysis of 2-bromo-4-methoxythiazole.

Proposed HPLC Method for 2-Bromo-4-Methoxythiazole

The following is a proposed starting method for the HPLC analysis of 2-bromo-4-methoxythiazole. This method is based on common practices for the analysis of similar small molecules and would require optimization and validation.[3][6][8]

Experimental Workflow

Caption: A generalized workflow for HPLC analysis.

Detailed Protocol

1. Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.[6]

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid or Trifluoroacetic acid (optional, for pH adjustment and improved peak shape).

-

Reference standard of 2-bromo-4-methoxythiazole of known purity.

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh a known amount of the 2-bromo-4-methoxythiazole reference standard and dissolve it in the diluent to a final concentration of approximately 10 µg/mL.

3. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar C18 stationary phase is suitable for retaining moderately polar compounds like 2-bromo-4-methoxythiazole.[9] |

| Mobile Phase | Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) | A gradient elution allows for efficient separation of the analyte from potential impurities with varying polarities.[10] Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks. |

| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | This is a starting gradient and should be optimized based on initial results to achieve good resolution and a reasonable run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[11] |

| Detection Wavelength | To be determined by UV scan (likely between 230-280 nm) | The λmax should be used for maximum sensitivity.[5] |

| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity. |

Comparison with Alternative Retention Time Standards

In the absence of a commercially available certified reference material for 2-bromo-4-methoxythiazole, researchers may need to consider using structurally similar compounds as alternative or internal standards. The choice of an alternative standard should be based on its structural similarity, commercial availability, and its ability to be well-separated from the analyte of interest.

Here is a comparison of potential alternative standards:

| Compound | Structure | Expected Retention Behavior Compared to 2-Bromo-4-methoxythiazole | Rationale |

| 2-Bromo-4-methylthiazole | Contains a methyl group instead of a methoxy group.[12] | Likely to have a slightly shorter retention time. | The methoxy group is slightly more polar and can engage in more hydrogen bonding with the mobile phase than a methyl group, leading to a slightly longer retention time for the target analyte. |

| 2-Bromothiazole | Lacks a substituent at the 4-position. | Expected to have a significantly shorter retention time. | The absence of the methoxy group makes this molecule less retained on a C18 column. |

| 4-Methoxythiazole | Lacks the bromine atom at the 2-position. | Expected to have a shorter retention time. | The bromine atom increases the molecular weight and van der Waals interactions with the stationary phase, leading to longer retention. |

Table 1: Comparison of Potential Alternative Retention Time Standards

The use of an internal standard, a compound added to all samples and standards at a constant concentration, can also improve the precision of quantitative analysis by correcting for variations in injection volume and instrument response.[7] A suitable internal standard should be well-resolved from 2-bromo-4-methoxythiazole and other sample components.

Method Validation: A Self-Validating System

Any new HPLC method must be validated to ensure its performance characteristics are suitable for its intended purpose.[1][5] The validation process provides documented evidence that the method is accurate, precise, specific, and robust.[2][3]

Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][5] This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

-

Accuracy: The closeness of the test results to the true value.

-